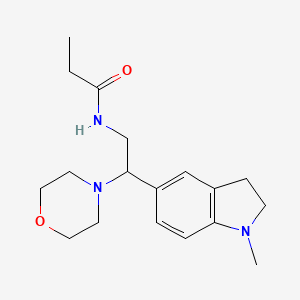

N-(2-(1-甲基吲哚啉-5-基)-2-吗啉基乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholino groups and indazole rings, which are often seen in molecules with potential biological activities, particularly in cancer research .

Synthesis Analysis

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with morpholino-substituted indazoles. The indazoles are prepared from difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . This method suggests that a similar approach could potentially be applied to synthesize N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide, starting from an appropriate isocyanato-substituted precursor and a methylindoline derivative.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, one compound crystallizes in the monoclinic system with specific cell parameters . Although the exact structure of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide is not provided, it can be inferred that it would also have a complex molecular structure that could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms, but the synthesis of related compounds suggests that the reactions involve nucleophilic attack by the amine group on the isocyanate group, leading to the formation of a urea linkage . This type of reaction is common in the synthesis of amide compounds and could be relevant to the synthesis of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide are not discussed, the related compounds are described as having antitumor activity, which implies certain solubility and stability characteristics that are conducive to biological activity . The physical properties such as solubility, melting point, and stability of the compound would need to be determined experimentally.

科学研究应用

合成和化学性质

- 探讨了布洛芬类似物的合成和抗炎活性评估,包括与 N-(2-(1-甲基吲哚啉-5-基)-2-吗啉基乙基)丙酰胺相关的化合物。通过将 2(4-异丁基苯基)丙酰胺的 N-羟甲基衍生物与各种含活泼氢的化合物缩合而合成的化合物在某些衍生物中显示出有效的抗炎活性 (Rajasekaran, Sivakumar, & Jayakar, 1999)。

- 通过铁催化的 C(sp3)-H 键活化对羧酰胺的 β-芳基化研究表明,丙酰胺衍生物可以被芳基化,突出了这些化合物在化学合成中的多功能性 (Shang, Ilies, Matsumoto, & Nakamura, 2013)。

- 一项关于通过 ZnCl2 促进的一锅反应合成官能化四氢嘧啶-2-硫酮的对映选择性合成研究表明,吗啉及其相关衍生物可用于在官能化四氢嘧啶-2-硫酮的合成中获得良好的产率和非对映选择性 (Liu, Zhang, Sun, & Yan, 2014)。

在腐蚀抑制和材料科学中的应用

- 研究了基于吗啉和哌嗪的羧酰胺衍生物作为盐酸介质中低碳钢的缓蚀剂。这些化合物表现出显着的抑制效率,表明它们在保护金属免受腐蚀方面的潜在应用 (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017)。

抗菌和抗病毒研究

- 报道了含有吗啉部分作为抗菌剂的新型 1,2,4-三唑衍生物的设计和合成,一些化合物显示出良好至中等的抗菌活性。这项研究表明了基于吗啉衍生物开发新型抗菌剂的潜力 (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012)。

- 一项关于环状 1-(S)-[3-羟基-2-(膦酰甲氧基)丙基]-5-氮杂胞苷的酯前药的研究重点介绍了衍生物的合成和抗病毒活性,证明了它们对 DNA 病毒的体外活性很强,这可以为未来的抗病毒药物开发提供信息 (Krečmerová, Holý, Pohl, Masojídková, Andrei, Naesens, Neyts, Balzarini, De Clercq, & Snoeck, 2007)。

作用机制

Target of Action

Similar indolin-2-one compounds have been found to be effective againstStaphylococcus aureus strains . Another study found that indolin-2-one derivatives were designed as acetylcholine esterase (AChE) inhibitors , suggesting a potential neurological target.

Mode of Action

Based on the structural similarity to other indolin-2-one compounds, it may interact with its targets to inhibit their function .

Biochemical Pathways

If it acts as an ache inhibitor like other indolin-2-one derivatives , it could affect the cholinergic pathway, which plays a key role in memory and cognition.

Result of Action

Similar indolin-2-one compounds have demonstrated antibacterial activities and potential neuroprotective effects through AChE inhibition .

属性

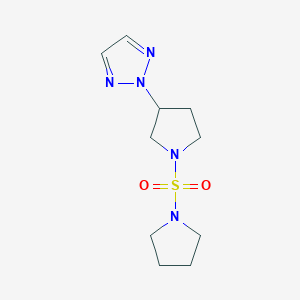

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-3-18(22)19-13-17(21-8-10-23-11-9-21)14-4-5-16-15(12-14)6-7-20(16)2/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQUUYXUSMSJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)